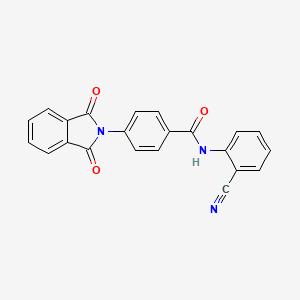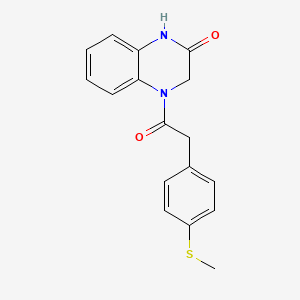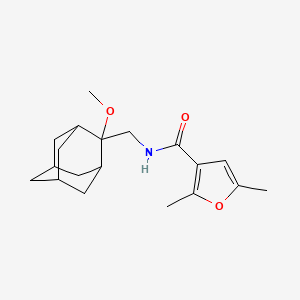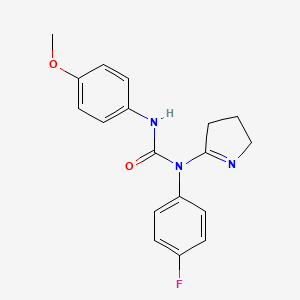
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide, also known as MPPI, is a chemical compound that has been widely studied for its potential therapeutic effects. MPPI belongs to a class of compounds known as pyrimidine-based inhibitors, which have been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Anti-Angiogenic Activity
This compound may have potential anti-angiogenic activity. Anti-angiogenic compounds can inhibit the formation of new blood vessels, which is a crucial process in the growth of tumors . This suggests that the compound could potentially be used in cancer treatment.
DNA Cleavage
The compound could also have DNA cleavage abilities . This means it could potentially bind to DNA and alter its structure, which could have implications in the treatment of diseases like cancer.
Anticancer Activity
The compound’s potential to inhibit angiogenesis and cleave DNA suggests that it could have anticancer properties . It could potentially be used in the development of new anticancer drugs.
Use in Non-Linear Optics
The compound could potentially be used in non-linear optics . Non-linear optical materials are used in various optical signal processing applications, such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Use in Layered Inorganic Compounds
The compound could potentially be incorporated into layered inorganic compounds . This could enhance the optical properties of these materials, making them useful in various applications.
Potential Antiviral Activity
While not directly related to the compound , similar compounds have shown antiviral activity . This suggests that the compound could potentially be modified to develop new antiviral drugs.
properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-10-24-17-11-16(19-13(4)20-17)21-14-6-8-15(9-7-14)22-18(23)12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOGRTXPHQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2785565.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2785569.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2785570.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)



![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)
![Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid](/img/structure/B2785584.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)

